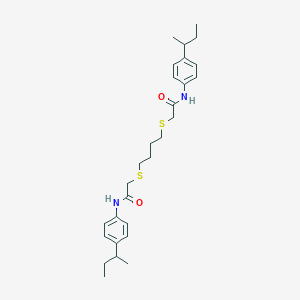
2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide" belongs to a class of chemicals known for their potential in various applications due to their complex molecular structure and functional groups. These types of compounds are often synthesized for their unique physical and chemical properties, which can be tailored for specific applications.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks like benzoic acid derivatives, which are transformed through processes such as esterification, hydrazide formation, and further cyclization to achieve the desired molecular scaffold (Rehman et al., 2016). The synthesis pathway often requires careful selection of reagents and conditions to promote the desired reactions while minimizing side reactions.
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by techniques such as crystallography and spectroscopy. For example, compounds with a 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide scaffold exhibit folded conformations stabilized by intramolecular hydrogen bonding, which can influence their chemical reactivity and interactions with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups. For instance, the presence of sulfanyl groups can participate in further substitution reactions, potentially leading to derivatives with varied biological activities. The synthesis and functionalization of such molecules often explore their potential as antimicrobial agents, demonstrating the importance of chemical modifications in tuning their properties (Rehman et al., 2013).
Scientific Research Applications
Quantum Chemical Insights and Antiviral Potency
- The compound has been synthesized and characterized using FT-IR and FT-Raman spectra. Its quantum chemical insights, including equilibrium geometry and vibrational assignments, have been analyzed. The study also explored its drug likeness and pharmacokinetic properties. Particularly noteworthy is its antiviral potency against SARS-CoV-2, assessed through molecular docking studies (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Synthesis and Antimicrobial Activity
- A related compound, featuring a similar sulfanyl acetamide structure, has been synthesized and tested for antimicrobial activity. This research highlights the compound's effectiveness against selected microbial species, offering insights into its potential as an antimicrobial agent (Rehman et al., 2016).
Crystal Structure Analysis
- The crystal structures of compounds with similar sulfanyl acetamide frameworks have been determined, providing insights into their molecular conformations and potential applications in drug design and other areas (Subasri et al., 2017).
Anticancer Activity and Synthesis Approach
- Research on a related compound with a thiadiazole and dichloroacetic acid moiety, sharing structural similarities, revealed its synthesis approach and potential anticancer properties. This study showcases the pharmacophore hybridization approach in drug design (Yushyn, Holota, & Lesyk, 2022).
Larvicidal and Antimicrobial Activities
- Novel derivatives of a similar compound have been prepared and evaluated for their antimicrobial properties against bacterial and fungal pathogens. This research highlights the compound's potential in addressing public health concerns related to infectious diseases (Kumara et al., 2015).
properties
IUPAC Name |
2-[4-[2-(4-butan-2-ylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O2S2/c1-5-21(3)23-9-13-25(14-10-23)29-27(31)19-33-17-7-8-18-34-20-28(32)30-26-15-11-24(12-16-26)22(4)6-2/h9-16,21-22H,5-8,17-20H2,1-4H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMBDVTBSGABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSCCCCSCC(=O)NC2=CC=C(C=C2)C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((2-(4-(Sec-butyl)anilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-(sec-butyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)

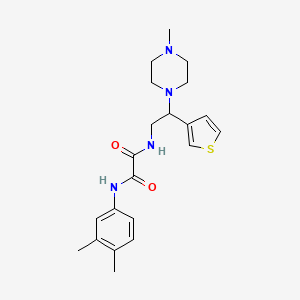
![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)

![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)

![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)
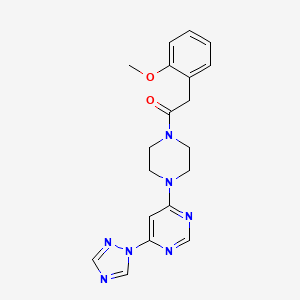
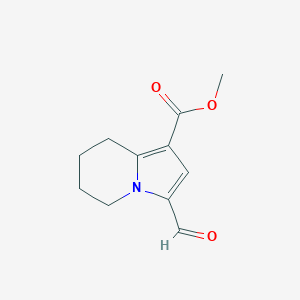

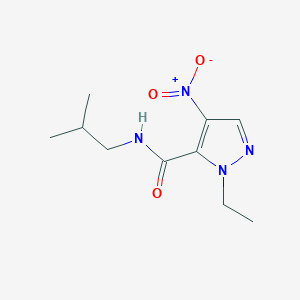
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2488778.png)